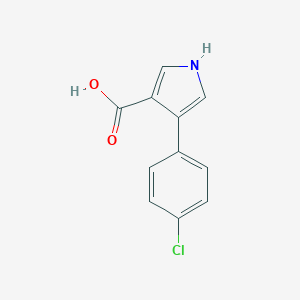

4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic Acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrrole derivatives, including compounds similar to 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic Acid, often involves multicomponent coupling reactions. For instance, a new penta-substituted pyrrole derivative was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite. This method might be adaptable for the synthesis of 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic Acid, highlighting the versatility and efficiency of such synthetic approaches in producing complex pyrrole derivatives (Louroubi et al., 2019).

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is often elucidated using spectroscopic techniques such as NMR, FT-IR, and single-crystal X-ray diffraction. For example, the structure of a pyrrole derivative was confirmed by these methods, providing insight into the compound's spectral and geometrical data. Such analyses are crucial for understanding the compound's molecular geometry, electronic distribution, and potential reactive sites (Louroubi et al., 2019).

Wissenschaftliche Forschungsanwendungen

Synthesis of Biologically Active Scaffolds : It is used in the synthesis of biologically active pyrrolo[2,3-b]pyridine scaffolds (Sroor, 2019).

Antimicrobial Agents : Derivatives such as 5-Chloro-4-(1,3-Oxazol-5-yl)-1α -Pyrrole-3-Carboxyamides, developed using this compound, show significant anti-staphylococcus and antifungal activity, making them efficient blocks for the development of antimicrobial agents (Biointerface Research in Applied Chemistry, 2020).

Catalytic Ozonation : In environmental science, catalytic ozonation of 4-chlorophenol with MnOx/α -Al2O3/TiO2 catalyst leads to its decomposition, forming other compounds like hydroquinone, 4-chlororesorcinol, and 4-chlorocatechol within 30 minutes (Qi et al., 2014).

Antimycobacterial Activity : Some pyrrole derivatives, including 1,5-bis(4-chlorophenyl)-2-methyl-3-(4-methylpiperazin-1-yl)methyl-1H-pyrrole, have shown promising antimycobacterial activity, comparable to that of isoniazid (Biava et al., 2008).

Crystal Structure Studies : The compound's derivatives, such as 3,4-Diphenylpyrrole-2,5-dicarboxylic acid, have been studied for their crystal structures, revealing insights like hydrogen bonding and phenyl ring angles (Prayzner et al., 1996).

Synthesis of Aminothiophene Derivatives : The compound facilitates the synthesis of various aminothiophene derivatives, including thieno[2,3-d]pyrimidin-4-one and its 4-chloro derivative, using microwave irradiation (Hesse et al., 2007).

Catalyst in Organic Synthesis : It is used in synthesizing 4-amino-1H-pyrrole-2-carboxylic acid benzyl esters using primary and secondary amines and TsOH in THF, yielding 61-84% (Marcotte & Lubell, 2002).

Molecular Recognition : Calix[4]pyrrole receptors, derived from the compound, effectively bind aromatic N-oxides in water through various interactions, highlighting its role in molecular recognition (Verdejo et al., 2009).

Corrosion Inhibition : A new pyrrole derivative of this compound showed good corrosion inhibition efficiency on steel surfaces by blocking active sites (Louroubi et al., 2019).

Synthesis of Highly Substituted Pyrroles : It plays a role in the one-pot synthesis of highly substituted pyrroles, using nano copper oxide as an effective heterogeneous nanocatalyst (Saeidian et al., 2013).

Safety And Hazards

Zukünftige Richtungen

There is limited information available on the future directions of research involving 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic Acid14.

Please note that the information provided is based on the available data and may not be fully applicable to 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic Acid due to the unique structure and properties of each chemical compound.

Eigenschaften

IUPAC Name |

4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c12-8-3-1-7(2-4-8)9-5-13-6-10(9)11(14)15/h1-6,13H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQBPGMPHZORECB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CNC=C2C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363968 | |

| Record name | 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic Acid | |

CAS RN |

122453-98-9 | |

| Record name | 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

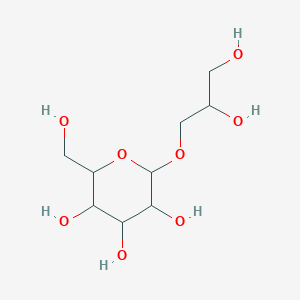

![6-(Hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol](/img/structure/B43759.png)

![1,8-Dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B43779.png)

![1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B43788.png)